Etoposide 3',4'-Quinone

topoisomerase II poison DNA cleavage assay redox-dependent adduction

Etoposide 3',4'-Quinone (also referred to as etoposide ortho-quinone, VP-16 orthoquinone, or EQ) is the cytochrome P450–derived ortho-quinone metabolite of the widely prescribed anticancer topoisomerase II poison etoposide. This compound (C₂₈H₂₈O₁₃, MW 572.51) is generated via initial CYP3A4/CYP3A5-mediated O-demethylation of etoposide to etoposide catechol, followed by spontaneous or enzyme-catalyzed (myeloperoxidase, prostaglandin G/H synthase) oxidation to the ortho-quinone.

Molecular Formula C28H28O13
Molecular Weight 572.5 g/mol
CAS No. 105016-65-7
Cat. No. B030825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide 3',4'-Quinone
CAS105016-65-7
Synonyms5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione;  Etoposide o-Quinone; _x000B_
Molecular FormulaC28H28O13
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O
InChIInChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1
InChIKeySBLYXIKLMHGUJZ-FMEAWWTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoposide 3',4'-Quinone (CAS 105016-65-7): A Reactive Quinone Metabolite Standard for Leukemogenesis and Topoisomerase II Research Procurement


Etoposide 3',4'-Quinone (also referred to as etoposide ortho-quinone, VP-16 orthoquinone, or EQ) is the cytochrome P450–derived ortho-quinone metabolite of the widely prescribed anticancer topoisomerase II poison etoposide [1]. This compound (C₂₈H₂₈O₁₃, MW 572.51) is generated via initial CYP3A4/CYP3A5-mediated O-demethylation of etoposide to etoposide catechol, followed by spontaneous or enzyme-catalyzed (myeloperoxidase, prostaglandin G/H synthase) oxidation to the ortho-quinone [2][3]. Unlike the parent drug, etoposide 3′,4′-quinone is an inherently unstable electrophile that readily forms covalent adducts with cellular nucleophiles such as glutathione and protein cysteine residues, and has been mechanistically implicated in the development of etoposide-associated therapy-related acute myeloid leukemias (t-AMLs) featuring MLL gene rearrangements at 11q23 [4].

Why Etoposide 3',4'-Quinone Cannot Be Replaced by Etoposide, Etoposide Catechol, or Other Podophyllotoxin-Derived Topoisomerase II Ligands


Etoposide 3′,4′-quinone is not merely a metabolic intermediate of etoposide—it is a mechanistically distinct chemical entity that acts as a covalent topoisomerase II poison via redox-dependent protein adduction, whereas the parent drug etoposide functions exclusively as a non-covalent interfacial poison [1][2]. The quinone irreversibly inhibits additional hematopoietic signaling enzymes (e.g., TCPTP) that etoposide does not touch [3], and its activity is both quantitatively and qualitatively divergent from the catechol precursor (which is ~2–3-fold more potent than etoposide vs. ~5-fold for the quinone under non-reducing conditions) and from E-ring-modified analogs such as VP-OMe (which is inactive due to blocked redox cycling) [4][5]. Consequently, experimental designs requiring the specific electrophilic reactivity, covalent protein adduction profile, or leukemogenic mechanism of the ortho-quinone species cannot be satisfied by substituting the parent drug, the catechol, teniposide, or other podophyllotoxin congeners.

Etoposide 3',4'-Quinone: Quantified Differential Performance Data Against Closest Analogs for Informed Compound Selection


~5-Fold Higher Topoisomerase IIα-Mediated DNA Cleavage vs. Parent Etoposide Under Non-Reducing Conditions

Under reaction conditions that minimize reducing agents (residual DTT < 1 µM), etoposide quinone was ~5-fold more active than the parent drug etoposide at inducing human topoisomerase IIα-mediated DNA cleavage [1]. At a drug concentration of 30 µM, etoposide quinone increased relative levels of enzyme-generated double-stranded DNA breaks >12-fold over baseline, compared to only ~3-fold for etoposide at the same concentration [1]. This differential activity is abolished by the addition of 250 µM dithiothreitol (DTT), confirming that the enhanced potency is redox-dependent and attributable to the quinone oxidation state rather than the catechol [1]. In contrast to etoposide, the quinone did not require ATP for maximal activity and induced a higher ratio of double- to single-stranded DNA breaks [1].

topoisomerase II poison DNA cleavage assay redox-dependent adduction

~4-Fold Greater Topoisomerase IIβ Poisoning Activity and ~2-Fold Higher Isoform Selectivity vs. Etoposide

Etoposide quinone induced ~4 times more enzyme-mediated DNA cleavage than etoposide when assayed against purified human topoisomerase IIβ [1]. The potency of etoposide quinone was ~2 times greater against topoisomerase IIβ than against topoisomerase IIα, and the drug reacted ~2–4 times faster with the β isoform [1]. Additionally, etoposide quinone inactivated topoisomerase IIβ when pre-incubated with the enzyme prior to DNA addition—a hallmark of covalent poisoning—whereas etoposide does not display this property [1]. The quinone induced a higher ratio of double- to single-stranded DNA breaks than the parent compound, and its activity was less dependent on ATP [1].

topoisomerase IIβ isoform selectivity covalent poison

100-Fold Lower Drug Concentration Required for Topoisomerase IIα DNA Relaxation Inhibition Compared to Etoposide

In DNA relaxation assays using purified human topoisomerase IIα, etoposide quinone inhibited enzymatic activity at 100-fold lower drug levels compared to etoposide [1]. The quinone also inhibited ATP hydrolysis by topoisomerase IIα—a property not shared by etoposide, which poisons the enzyme primarily by stabilizing the DNA cleavage complex without directly impairing ATP turnover [1]. Furthermore, in contrast to etoposide, the quinone blocks enzyme/DNA binding, providing a dual mechanism of action: (1) interfacial poisoning and (2) covalent poisoning that interacts with the N-terminal protein clamp [1].

DNA relaxation inhibition topoisomerase IIα catalytic inhibition

Irreversible TCPTP Phosphatase Inhibition (IC50 ~7 µM) with Complete Selectivity Over Parent Etoposide (No Inhibition)

Etoposide quinone is an irreversible inhibitor of T-cell protein tyrosine phosphatase (TCPTP) with an IC50 of ~7 µM and a second-order rate inhibition constant of ~810 M⁻¹·min⁻¹ [1]. Critically, no inhibition of TCPTP was observed with the parent drug etoposide under identical conditions [1]. The inhibition is mediated by covalent adduct formation at the catalytic cysteine residue in the TCPTP active site [1]. Exposure of human hematopoietic HL60 and Jurkat cells to etoposide quinone led to inhibition of endogenous TCPTP with concomitant increase in STAT1 tyrosine phosphorylation, effects that are absent with etoposide alone [1]. This represents a target engagement profile unique to the quinone metabolite and not shared by the catechol precursor.

TCPTP JAK-STAT signaling off-target covalent adduction

Non-Enzymatic Glutathione Adduct Formation and Inherent Instability: A Chemical Reactivity Profile Absent in Etoposide or Its Catechol

Etoposide ortho-quinone is an inherently unstable compound that readily reacts with glutathione (GSH) in aqueous media without any requirement for catalytic assistance from glutathione S-transferase (GST) [1][2]. This spontaneous reactivity contrasts sharply with etoposide, which does not form GSH adducts directly, and with etoposide catechol, which requires oxidation to the quinone before conjugation [1]. In HL60 myeloid leukemia cells, myeloperoxidase (MPO)-catalyzed conversion of etoposide to the ortho-quinone was confirmed by detection of the intracellular etoposide ortho-quinone–GSH adduct, and adduct formation was significantly suppressed by the MPO inhibitor succinylacetone (p < 0.001) [1]. The chemical stability of the ortho-quinone is also pH-dependent: stable at pH 4, but undergoes accelerated decay at pH ≥ 7.4 with concomitant conversion to the catechol and semiquinone radical species [3].

glutathione adduction electrophilic reactivity inherent instability

MLL Breakpoint Cluster Region Cleavage: Etoposide Quinone and Catechol Induce Damage Comparable to Parent Drug at Leukemogenic Hotspots

Etoposide quinone and etoposide catechol both induce DNA topoisomerase II-mediated cleavage within the MLL breakpoint cluster region (BCR) in a manner comparable to the parent drug etoposide, as demonstrated in in vitro cleavage assays using substrates spanning the leukemia-associated 8.3 kb BCR [1]. The quinone-induced cleavage displayed dependence on the N7 position of guanine, consistent with quinone-mediated alkylation of guanine residues [1]. Furthermore, in patient-derived translocation breakpoint analysis, etoposide and its metabolites—but not dactinomycin—enhanced cleavage at the functional topoisomerase II sites within MLL and AF-4/AF-9 partner genes [2]. This indicates that the quinone metabolite directly participates in generating the DNA lesions that lead to 11q23 translocations.

MLL gene rearrangement leukemogenesis breakpoint cluster region

Etoposide 3',4'-Quinone (CAS 105016-65-7): Validated Research and Industrial Application Scenarios Supported by Comparative Evidence


Mechanistic Studies of Therapy-Related Leukemogenesis and MLL Gene Rearrangement Induction

Etoposide 3′,4′-quinone is the only authentic standard for reconstituting the quinone-specific biochemical pathways that lead to MLL breakpoint cluster region cleavage. Its ~4-fold higher activity against topoisomerase IIβ—the isoform genetically linked to t-AML—combined with its ability to induce cleavage at MLL partner gene translocation hotspots, makes it essential for in vitro DNA breakage assays designed to map leukemogenic lesions [1][2]. Neither etoposide nor teniposide can substitute, as they lack the covalent poisoning mechanism and the isoform selectivity toward IIβ.

Development and Validation of LC-MS/MS Bioanalytical Methods for Etoposide Bioactivation Monitoring

The spontaneous, non-enzymatic reaction of etoposide 3′,4′-quinone with glutathione provides a uniquely tractable analytical handle. The resultant etoposide ortho-quinone–GSH adduct serves as a direct surrogate biomarker of etoposide bioactivation in cellular systems [1]. Stable isotope-labeled GSH adduct standards synthesized from the quinone are employed as isotope dilution internal standards for quantitative LC-ESI-MS/MS methods, enabling precise measurement of intracellular etoposide metabolic activation in myeloid progenitor cell models—a workflow that cannot be replicated with the parent drug or the catechol precursor.

Non-Topoisomerase II Off-Target Profiling: Covalent Adduction of Hematopoietic Signaling Phosphatases

Etoposide 3′,4′-quinone irreversibly inhibits TCPTP phosphatase (IC50 ~7 µM) through covalent adduction at the catalytic cysteine—an activity completely absent in the parent drug [1]. This enables studies of JAK-STAT pathway dysregulation, CREBBP acetyltransferase inhibition, and epigenetic consequences of etoposide therapy that are independent of topoisomerase II poisoning. Researchers procuring the quinone can interrogate these non-canonical leukemogenic mechanisms that are inaccessible when using etoposide or the catechol.

Redox-Dependent Topoisomerase II Poison Mechanism Dissection and Covalent Inhibitor Screening

The dual-mechanism model—interfacial poisoning combined with covalent N-terminal clamp adduction—is unique to etoposide 3′,4′-quinone [1]. Its 100-fold lower effective concentration for DNA relaxation inhibition and its ability to block enzyme/DNA binding and inhibit ATP hydrolysis provide orthogonal readouts for high-throughput screening assays aimed at identifying small molecules that discriminate between interfacial and covalent topoisomerase II poisoning modalities. Etoposide, which operates solely at the enzyme-DNA interface, cannot serve as a positive control for covalent poisoning screens.

Quote Request

Request a Quote for Etoposide 3',4'-Quinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.